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Compound of Interest

Compound Name: 1-lodobutane

Cat. No.: B1219991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data
associated with the formation of 1-iodobutane. The document presents key quantitative data in
a structured format, details relevant experimental methodologies, and visualizes the logical
workflow for data determination. This information is crucial for professionals in research and
development who require a thorough understanding of the energetic properties of this
compound for applications in chemical synthesis and drug development.

Core Thermodynamic Data

The formation of 1-iodobutane from its constituent elements in their standard states is an
exothermic process. The key thermodynamic parameters at standard conditions (298.15 K and
1 bar) are summarized below.

The formation reaction from elements in their standard states is:
4 C(graphite) + 4.5 Hz2(g) + 0.5 I2(s) — CaHol(l)

Table 1: Standard Thermodynamic Data for the Formation of 1-lodobutane (liquid) at 298.15 K
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Thermodynamic

Symbol Value Units
Parameter
Standard Enthalpy of
_ AH -52 kJ/mol
Formation
Standard Entropy of
) AS -268.4 J/(mol-K)
Formation
Standard Gibbs Free
AG 27.9 kJ/mol

Energy of Formation

Note: The standard molar entropy of 1-iodobutane was estimated using the Joback group
contribution method as a direct experimental value was not readily available in the surveyed
literature.

Table 2: Standard Molar Entropies of Reactants and Product at 298.15 K

Standard Molar

Substance Formula State Entropy (S°)
[3/(mol-K)]

Carbon C graphite 5.74

Hydrogen H2 gas 130.7

lodine I2 solid 116.1

1-lodobutane CaHol liquid 224.8 (Estimated)

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental
techniques. While specific protocols for the direct formation of 1-iodobutane from its elements
are not commonly detailed, the principles can be understood through analogous
thermochemical measurements, such as reaction calorimetry.

Reaction Calorimetry for Enthalpy of Reaction
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A common method to determine enthalpy changes is reaction calorimetry. This technique
measures the heat evolved or absorbed during a chemical reaction. For a reaction involving 1-
iodobutane, such as its reaction with a nucleophile, a Setaram C80 Calvet calorimeter or a
similar instrument can be employed.

Methodology:

o Sample Preparation: Stock solutions of the reactants (e.g., 1-iodobutane in a suitable
solvent like acetonitrile, and the nucleophile in the same solvent) are prepared with known
concentrations. All preparations should be conducted in a controlled environment, such as a
glove box, to prevent contamination and evaporation.

o Calorimeter Setup: A C80 vessel, which has two compartments, is charged with the stock
solutions. Typically, 1.0 mL of the 1-iodobutane solution is placed in one compartment, and
1.0 mL of the nucleophile solution is in the other. A reference vessel is charged with the pure
solvent.

o Thermal Equilibration: The sealed vessels are placed in the calorimeter at a constant
temperature (e.g., 30 °C) and allowed to reach thermal equilibrium, indicated by a stable
heat flow baseline.

e Reaction Initiation: The reaction is initiated by inverting the calorimeter to mix the reactants.

o Data Acquisition: The heat flow resulting from the reaction is measured over time until the
signal returns to the baseline.

o Data Analysis: The heat flow data is integrated to determine the total heat of the reaction.
This data can be analyzed using software to obtain both kinetic and thermodynamic
information. The reaction enthalpy is calculated from the total heat evolved or absorbed and
the known amount of the limiting reactant.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic
properties of 1-iodobutane formation and the experimental setup for calorimetry.
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Workflow for Thermodynamic Data Calculation
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Experimental Setup Procedure
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Calorimetry Experimental Workflow
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[https://www.benchchem.com/product/b1219991#thermodynamic-data-for-1-iodobutane-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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